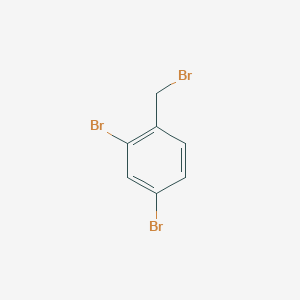

2,4-Dibromo-1-(bromomethyl)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-1-(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUUQZQZTKVJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64382-92-9 | |

| Record name | 2,4-dibromo-1-(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Polyhalogenated Benzyl Bromides in Organic Synthesis and Materials Science

Polyhalogenated benzyl (B1604629) bromides are a class of organic compounds characterized by a benzene (B151609) ring substituted with multiple halogen atoms and a bromomethyl group. These compounds are of considerable importance in both organic synthesis and materials science due to their inherent reactivity and ability to introduce specific functionalities into molecules.

In organic synthesis, polyhalogenated benzyl bromides serve as crucial intermediates. wisdomlib.org The presence of the benzylic bromide allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. gla.ac.ukfiveable.me This reactivity is fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and other specialty chemicals. Furthermore, the halogen atoms on the aromatic ring can participate in various cross-coupling reactions, offering additional pathways for molecular elaboration. wisdomlib.org

In the realm of materials science, the incorporation of polyhalogenated benzyl bromides into polymers and other materials can impart desirable properties such as flame retardancy, thermal stability, and specific electronic characteristics. The high atomic weight of bromine, for instance, contributes to the fire-resistant properties of materials. Moreover, these compounds can act as monomers or cross-linking agents in polymerization reactions, leading to the formation of novel polymers with tailored functionalities. For example, 1,4-Bis(bromomethyl)benzene is utilized in the synthesis of polymers for applications like electrochromic devices. nih.gov

Synthetic Methodologies for 2,4 Dibromo 1 Bromomethyl Benzene and Analogous Systems

Regioselective Aromatic Bromination Strategies for Dihaloaryl Precursors

The introduction of bromine atoms onto an aromatic ring at specific positions is a critical step in the synthesis of 2,4-dibromo-1-(bromomethyl)benzene. This is typically achieved through electrophilic aromatic substitution, where precise control over the reaction conditions and reagents is necessary to obtain the desired 2,4-dibromo substitution pattern.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic compounds. chemistrytalk.org The regioselectivity of this reaction, which determines the position of the incoming electrophile, is governed by the nature of the substituents already present on the ring. chemistrytalk.orgstudysmarter.co.ukyoutube.com For the synthesis of a precursor to this compound, such as 2,4-dibromotoluene (B1294801), the starting material is typically toluene (B28343) or a monobrominated toluene.

The methyl group of toluene is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.comlibretexts.org This is due to the electron-donating nature of the alkyl group, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution at these positions. youtube.comlibretexts.org

The direct bromination of toluene with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can lead to a mixture of ortho- and para-bromotoluene. To achieve the 2,4-dibromo substitution pattern, further bromination is required. The bromine atom is a deactivating but ortho-, para-directing group. Therefore, starting with p-bromotoluene and subjecting it to further bromination will direct the second bromine atom to the ortho position relative to the methyl group, yielding 2,4-dibromotoluene. Similarly, starting with o-bromotoluene will lead to the same product, as the para position to the methyl group is also an ortho position to the bromine atom.

The control of regioselectivity in dihaloarenes is influenced by the directing effects of both halogen substituents. chemistrytalk.org While halogens are deactivating towards electrophilic attack, they are ortho-, para-directors. When two different halogens are present, the directing power and the steric hindrance of each play a role in determining the position of further substitution.

Green Chemistry Approaches to Brominated Aromatic Systems

Traditional electrophilic aromatic bromination methods often involve the use of hazardous reagents and solvents. acs.org In recent years, there has been a significant push towards developing more environmentally benign or "green" methods for aromatic bromination. acs.orgdigitellinc.com These approaches aim to reduce waste, use less toxic substances, and improve energy efficiency.

One green approach involves the in-situ generation of bromine from less hazardous sources. For instance, a mixture of sodium bromide (NaBr) and an oxidizing agent like sodium perborate (B1237305) (SPB) or hydrogen peroxide (H₂O₂) can be used to generate bromine in the reaction mixture, avoiding the handling of highly corrosive and volatile liquid bromine. digitellinc.comsciencemadness.org The use of water as a solvent further enhances the green credentials of these methods. rsc.org An aqueous system of calcium bromide (CaBr₂) and bromine has been shown to be an efficient and recyclable brominating reagent for various aromatic compounds. rsc.org

Heterogeneous catalysts, such as zeolites, are also employed in green bromination reactions. rsc.orgnih.gov Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts, favoring the formation of specific isomers, often the para-product, due to the spatial constraints within their framework. nih.gov An Fe₂O₃/zeolite catalyst system has been successfully used for the bromination of non-activated aromatic compounds. rsc.org

These green methodologies offer safer and more sustainable alternatives for the synthesis of brominated aromatic precursors. digitellinc.com

Selective Side-Chain Bromination of Alkylbenzene Derivatives

Once the desired 2,4-dibromoaromatic core is established, the next critical step is the selective bromination of the methyl group at the benzylic position to form the bromomethyl group. This transformation is typically achieved through free-radical halogenation.

Free-Radical Halogenation Techniques

Free-radical halogenation is a key reaction for the functionalization of alkyl side chains on aromatic rings. wikipedia.orgorgoreview.com This reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps. ucalgary.ca The benzylic position is particularly susceptible to radical halogenation because the resulting benzyl (B1604629) radical is stabilized by resonance with the aromatic ring. orgoreview.comoregonstate.edu

A common and effective reagent for selective benzylic bromination is N-bromosuccinimide (NBS). orgoreview.comcambridgescholars.com The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO), or by UV light. orgoreview.com NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution on the side chain over electrophilic addition to the aromatic ring. cambridgescholars.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives such as supercritical carbon dioxide or acetonitrile (B52724) are being explored. sciencemadness.orgnih.govgoogle.com

Direct bromination with molecular bromine can also be used for side-chain halogenation, but it requires specific conditions, such as the presence of light or high temperatures, to promote the radical pathway and suppress the competing electrophilic aromatic substitution. ucalgary.ca

Controlled Conversion of Benzylic Alcohols to Bromomethyl Groups

An alternative to direct radical bromination is the conversion of a benzylic alcohol to a bromomethyl group. This two-step approach involves the initial oxidation of the methyl group to a benzylic alcohol, followed by its conversion to the corresponding benzyl bromide.

Several reagents can effect the conversion of benzylic alcohols to benzyl bromides. A common method involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). More modern and milder methods utilize reagents like triphenylphosphine (B44618) (PPh₃) in combination with a bromine source such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄). tandfonline.comrsc.org For instance, a mixture of triphenylphosphine and NBS has been shown to efficiently convert benzylic alcohols to benzyl bromides under microwave irradiation, often in solvent-free conditions. tandfonline.com Another system employs tribromoisocyanuric acid and triphenylphosphine for this transformation. researchgate.net These methods are generally high-yielding and proceed under mild conditions. tandfonline.comresearchgate.net

Multistep Synthesis Pathways for Substituted Benzyl Bromides

The synthesis of complex substituted benzyl bromides, including this compound, often requires a multistep approach where the order of reactions is crucial. libretexts.org For example, to synthesize m-bromoaniline from benzene (B151609), a nitration step must precede bromination because the nitro group is a meta-director, while the amino group (after reduction) is an ortho-, para-director. libretexts.org

In the context of this compound, the synthesis would typically start with toluene. The first phase would involve the regioselective bromination of the aromatic ring to produce 2,4-dibromotoluene. This could be achieved by first brominating toluene to p-bromotoluene and then introducing the second bromine atom at the 2-position. The second phase would then be the selective free-radical bromination of the methyl group of 2,4-dibromotoluene using a reagent like NBS and a radical initiator to yield the final product, this compound. orgoreview.comcambridgescholars.com

The choice of a specific synthetic pathway depends on the availability and cost of starting materials, the desired purity of the final product, and considerations of safety and environmental impact. mdpi.com

Interactive Data Table: Synthesis of Brominated Compounds

| Starting Material | Reagents | Product | Reaction Type |

| Toluene | Br₂, FeBr₃ | o-Bromotoluene, p-Bromotoluene | Electrophilic Aromatic Substitution |

| p-Bromotoluene | Br₂, FeBr₃ | 2,4-Dibromotoluene | Electrophilic Aromatic Substitution |

| Toluene | NaBr, H₂O₂, H₂SO₄ | Bromotoluenes | Green Electrophilic Bromination |

| 2,4-Dibromotoluene | NBS, BPO | This compound | Free-Radical Bromination |

| Benzyl Alcohol | PPh₃, NBS | Benzyl Bromide | Nucleophilic Substitution |

| 2,4-Dibromobenzyl Alcohol | PBr₃ | This compound | Nucleophilic Substitution |

Sequential Halogenation Strategies on Aromatic Cores

The most direct approach to this compound involves a two-step sequential halogenation of toluene. This strategy leverages the different reaction mechanisms required for substitution on the aromatic ring versus the methyl group.

Step 1: Electrophilic Aromatic Bromination of Toluene

The initial step is the dibromination of the toluene aromatic ring. Toluene undergoes electrophilic aromatic substitution, where the methyl group acts as an activating, ortho, para-directing group. chemicalbook.com This directs the incoming bromine atoms to the positions ortho (C2) and para (C4) to the methyl group. The reaction is typically carried out using elemental bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate the highly electrophilic bromonium ion (Br⁺). Careful control of stoichiometry (approximately two equivalents of bromine) is necessary to favor the formation of the desired 2,4-dibromotoluene over other brominated species.

Step 2: Free-Radical Bromination of 2,4-Dibromotoluene

Once 2,4-dibromotoluene is synthesized, the next step is the bromination of the benzylic methyl group. This reaction proceeds via a free-radical mechanism, which is distinct from the electrophilic substitution on the ring. chemistrysteps.comlibretexts.org The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds and are thus more susceptible to homolytic cleavage. libretexts.org This selectivity is exploited by using a reagent that favors radical pathways, most commonly N-Bromosuccinimide (NBS). chemistrysteps.comlibretexts.orgchadsprep.comyoutube.com The reaction is initiated by light (hν) or a radical initiator like dibenzoyl peroxide or AIBN. NBS provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org This radical then reacts with a bromine molecule to yield the final product, this compound. The use of NBS is crucial as it minimizes competitive electrophilic addition to the aromatic ring. youtube.com

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Toluene | ~2 eq. Br₂, FeBr₃ (catalyst) | 2,4-Dibromotoluene | Electrophilic Aromatic Substitution |

| 2 | 2,4-Dibromotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or hν), CCl₄ | This compound | Free-Radical Benzylic Bromination |

Derivatization from Pre-Functionalized Benzene Scaffolds

An alternative to building the molecule from toluene is to start with a benzene ring that is already partially functionalized. This approach can offer advantages in control and yield, by circumventing potential issues with regioselectivity during the initial bromination steps.

Route A: From 2,4-Dibromobenzyl alcohol

This pathway begins with a scaffold that already contains the desired dibromo-substitution pattern and a functional group at the benzylic position that can be readily converted to the target bromomethyl group.

Starting Material: The synthesis commences with 2,4-Dibromobenzyl alcohol.

Conversion to Bromide: The hydroxyl group of the alcohol is converted into a bromide. This is a standard functional group transformation that can be achieved with various brominating agents. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this conversion, yielding this compound. A similar procedure is documented for the synthesis of 1-(Bromomethyl)-2,4-dimethoxybenzene from its corresponding alcohol using PBr₃.

Route B: From 2,4-Dibromobenzoic acid

This route starts from a different commercially available, pre-functionalized benzene derivative.

Starting Material: The synthesis begins with 2,4-Dibromobenzoic acid.

Reduction of Carboxylic Acid: The first step involves the reduction of the carboxylic acid group to a primary alcohol (hydroxymethyl group). This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent being a common choice. This step yields the intermediate 2,4-Dibromobenzyl alcohol.

Conversion to Bromide: The resulting alcohol is then converted to the final product, this compound, using the same methods described in Route A (e.g., PBr₃ or SOBr₂).

| Route | Starting Material | Reagents & Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| A | 2,4-Dibromobenzyl alcohol | PBr₃ or SOBr₂ | N/A | This compound |

| B | 2,4-Dibromobenzoic acid | 1. LiAlH₄, Et₂O | 2,4-Dibromobenzyl alcohol | This compound |

| 2. PBr₃ or SOBr₂ |

Reactivity and Mechanistic Investigations of 2,4 Dibromo 1 Bromomethyl Benzene

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group (-CH₂Br) attached to the dibrominated benzene (B151609) ring is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions. The carbon atom of the bromomethyl group is the primary electrophilic site for attack by nucleophiles.

SN2 Reaction Pathways and Steric/Electronic Influences

The primary nature of the benzylic carbon strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. vaia.comlibretexts.org In an SN2 reaction, a nucleophile attacks the electrophilic carbon while simultaneously displacing the leaving group (in this case, the bromide ion) in a single, concerted step. vaia.com This pathway typically results in an inversion of stereochemical configuration if the carbon were chiral. pearson.com

Several factors influence the rate and feasibility of SN2 reactions on this substrate:

Electronic Effects: The two bromine atoms on the aromatic ring are electron-withdrawing groups. Their presence can subtly influence the electrophilicity of the benzylic carbon. Studies on related benzyl (B1604629) bromide systems show that electron-donating substituents on the ring can stabilize the transition state, which has developing positive charge on the benzylic carbon, thus accelerating the reaction. koreascience.kr Conversely, electron-withdrawing groups might slightly decrease the rate.

Steric Hindrance: Steric hindrance is a critical factor in SN2 reactions, which are sensitive to crowding around the reaction center. nih.gov The bromine atom at the C2 (ortho) position is in close proximity to the bromomethyl group. This ortho-substituent can create steric shielding, potentially impeding the "backside attack" of the nucleophile that is characteristic of the SN2 mechanism. nih.govnih.gov However, this hindrance is often not sufficient to completely prevent reactions with smaller nucleophiles.

Benzylic Position: The reactivity of the bromomethyl group is significantly enhanced because it is in a benzylic position. The transition state of the SN2 reaction is stabilized by the adjacent benzene ring, making benzylic halides more reactive than corresponding alkyl halides. quora.comlibretexts.org

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organozinc Reagents)

The reaction of 2,4-dibromo-1-(bromomethyl)benzene with strong, carbon-based nucleophiles is complex.

Grignard Reagents (R-MgX): While Grignard reagents are potent carbon nucleophiles, they are also very strong bases. masterorganicchemistry.com Direct SN2 reactions between Grignard reagents and alkyl halides are not a typical synthetic route. masterorganicchemistry.com Furthermore, the presence of three halogen atoms on the substrate complicates the reaction. It is more likely that a Grignard reagent would be formed from this compound by inserting magnesium at one of the C-Br bonds. However, the high reactivity of the benzylic bromide makes this challenging, often requiring the temporary conversion of the bromomethyl group into a less reactive one before forming the Grignard reagent from an aryl bromide. stackexchange.com

Organozinc Reagents (R-ZnX): Organozinc reagents are generally less basic than Grignards and are known for their high functional group tolerance. researchgate.netrsc.org They can be prepared by the direct insertion of zinc into carbon-bromide bonds. beilstein-journals.orgnih.gov While they can act as nucleophiles, their most prominent role in reactions with substrates like this compound is in metal-catalyzed cross-coupling reactions, which provide a controlled way to form new carbon-carbon bonds. nih.gov Direct nucleophilic substitution without a catalyst is less common.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols)

In contrast to carbon-based nucleophiles, heteroatom nucleophiles readily participate in SN2 reactions at the benzylic carbon of this compound.

Reactions with Thiols: Thiols and thiolates are excellent nucleophiles and react efficiently with benzylic bromides. The reaction of a bromomethyl compound with a thiol yields a thioether (or sulfide). This transformation is a reliable method for forming carbon-sulfur bonds. rsc.orgnih.gov For instance, a facile method for the bromomethylation of thiols has been developed, indicating the reversible and dynamic nature of this reaction. nih.gov

Reactions with Amines: Amines can also act as nucleophiles, attacking the benzylic carbon to displace the bromide and form a new carbon-nitrogen bond. researchgate.net This results in the formation of a substituted benzylamine. The reaction of (Z)-dimethyl α-(bromomethyl) fumarate (B1241708) with secondary amines, for example, leads to substitution products in high yields. researchgate.net

Reactions with Other Heteroatom Nucleophiles: Other nucleophiles like sodium azide (B81097) (NaN₃) are also effective. The nucleophilic substitution of benzylic bromides with sodium azide provides a pathway to benzylic azides, which are versatile intermediates for further chemical transformations, such as copper-catalyzed "click" reactions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving Bromine Centers

Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers three potential sites for such transformations. bris.ac.uk A significant challenge in these reactions is achieving selectivity (chemoselectivity) between the two aromatic bromine atoms and the single benzylic bromide.

Cross-Coupling at the Aromatic Bromine Sites

The bromine atoms at the C2 and C4 positions on the benzene ring can participate in a variety of well-established palladium-, nickel-, or iron-catalyzed cross-coupling reactions. bris.ac.uknih.gov These include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. lookchem.comresearchgate.net

Ullmann Coupling: A homocoupling or heterocoupling reaction, often catalyzed by copper or a combination of metals like nickel and palladium. nih.gov

Cyanation: The transformation of an aryl bromide into an aryl nitrile using a cyanide source, such as Zn(CN)₂, and a palladium catalyst. stackexchange.com

The primary difficulty is the competing reactivity of the benzylic bromide, which is often more reactive in oxidative addition steps than aryl bromides. lookchem.com Therefore, achieving selective cross-coupling at the aromatic positions typically requires carefully chosen catalytic systems or protecting the highly reactive benzylic site.

Cross-Coupling Reactions at the Benzylic Bromide Site

The benzylic bromide is highly reactive toward oxidative addition to low-valent transition metals (like Pd(0)), making it an excellent substrate for cross-coupling reactions. lookchem.com Research has demonstrated that selective coupling at this sp³-carbon is readily achievable.

Key examples of cross-coupling reactions at the benzylic site include:

Suzuki Coupling: Benzylic bromides react efficiently with arylboronic acids in the presence of a palladium/tetraphosphine catalyst system to yield diarylmethanes. These reactions are often faster with benzylic bromides than with the corresponding benzylic chlorides. lookchem.com

Negishi-type Coupling: Zinc-mediated, palladium-catalyzed couplings between benzyl halides and aryl halides proceed smoothly to form diarylmethanes. nih.gov These reactions can tolerate a wide array of functional groups on both coupling partners. nih.gov

Sonogashira-type Coupling: A palladium-catalyzed cross-coupling between benzyl bromides and lithium acetylides provides a rapid and highly selective method for synthesizing benzyl alkynes. nih.gov

The table below summarizes representative research findings on cross-coupling reactions at the benzylic bromide position.

| Coupling Partner | Catalyst/Conditions | Product Type | Key Finding |

|---|---|---|---|

| Arylboronic Acids | Palladium/Tetraphosphine Complex | Diarylmethanes | Benzylic bromides are more reactive than benzylic chlorides in Suzuki couplings. lookchem.com |

| Aryl Halides | Zinc metal, Palladium catalyst | Diarylmethanes | An efficient coupling of two different halides is possible, forming an organozinc reagent in situ. nih.gov |

| Lithium Acetylides | Palladium catalyst | Benzylic Alkynes | The reaction is very fast (10 min at room temperature) and tolerates many functional groups. nih.gov |

| α-Aryldiazoesters | Palladium catalyst | Substituted Esters | Demonstrates C-C bond formation with non-traditional coupling partners. researchgate.net |

Mechanistic Insights into Transition Metal Catalysis (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The carbon-bromine bonds in this compound provide reactive handles for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with a low-valent transition metal, typically palladium. libretexts.orgyoutube.com This cycle is fundamentally composed of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an aryl bromide bond to a low-valent palladium(0) complex. nih.govuwindsor.ca This step involves the cleavage of the C(aryl)-Br bond and its addition to the metal center, which is oxidized from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate. libretexts.orgrsc.org For this compound, there are two distinct aryl-bromine bonds (at C2 and C4). Oxidative addition is generally faster for C-Br bonds than C-Cl bonds, and the electronic environment of the specific C-Br bond can influence its reactivity. The C-Br bond at the 4-position is para to the electron-withdrawing bromomethyl group, while the C-Br at the 2-position is ortho. This difference in electronic and steric environment can lead to selectivity in which bromine atom reacts first.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) center couple to form a new carbon-carbon bond, yielding the final product. acs.orgnih.gov Simultaneously, the palladium center is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can then enter another cycle. youtube.com The rate of reductive elimination can be influenced by the electronic properties of the ligands and the aryl groups involved. berkeley.edunih.gov Studies have shown that for aryl halides, reductive elimination from an arylpalladium(II) bromide complex is faster than from the corresponding chloride complex. nih.gov

| Step | Description | Intermediate |

| Oxidative Addition | The C-Br bond of the dibromobenzene core adds to the Pd(0) catalyst. | Aryl-Pd(II)-Br Complex |

| Transmetalation | The organic group from an organoboron reagent replaces the bromide on the palladium center. | Di-organic-Pd(II) Complex |

| Reductive Elimination | The two organic groups couple, forming the final product and regenerating the Pd(0) catalyst. | Pd(0) Catalyst |

This sequence allows for the selective functionalization of the C-Br bonds on the aromatic ring, enabling the synthesis of complex molecular architectures from the this compound scaffold. youtube.com

Electrophilic Aromatic Substitution on the Dibromobenzene Core

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene ring. uci.edu

In electrophilic aromatic substitution, existing substituents on the benzene ring influence both the rate of the reaction (reactivity) and the position of the incoming electrophile (regioselectivity). libretexts.org These effects are categorized as activating or deactivating, and as ortho-, para-, or meta-directing.

The substituents on this compound are two bromine atoms and a bromomethyl group (-CH₂Br).

Bromo Groups: Halogens, like bromine, are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and thus slower to react with electrophiles than benzene itself. uci.edumakingmolecules.com However, they are ortho, para-directors because the lone pairs on the bromine atom can stabilize the cationic intermediate (the arenium ion) through resonance when attack occurs at the ortho or para positions. youtube.comorganicchemistrytutor.com This resonance stabilization is not possible for meta attack.

Bromomethyl Group (-CH₂Br): The bromomethyl group is an alkyl halide. Due to the electronegative bromine atom, it exhibits a deactivating inductive effect, withdrawing electron density from the ring and making it less reactive. Unlike a simple alkyl group (which is activating), the -CH₂Br group is considered a deactivating group. As a deactivator that does not have lone pairs to participate in resonance with the ring, it directs incoming electrophiles to the meta position. savemyexams.com

The table below summarizes the effects of these substituents:

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

| -Br | Inductively Withdrawing, Resonance Donating | Deactivating | ortho, para |

| -CH₂Br | Inductively Withdrawing | Deactivating | meta |

When considering an electrophilic attack on this compound, the directing effects of the three substituents are combined. The available positions for substitution are C3, C5, and C6. The directing effects on these positions are as follows:

Position C3: ortho to the C4-Br, meta to the C2-Br, and meta to the C1-CH₂Br.

Position C5: ortho to the C4-Br, meta to the C1-CH₂Br, and para to the C2-Br.

Position C6: ortho to the C1-CH₂Br and ortho to the C2-Br.

The two bromine atoms strongly direct towards positions 5 and 6. The bromomethyl group directs towards positions 3 and 5. Therefore, position 5 is favored by two groups (C4-Br and -CH₂Br) and position 6 is strongly favored by the C2-Br. Position 3 is only weakly favored. The final product distribution will depend on the specific reaction conditions and the nature of the electrophile, but substitution is most likely to occur at positions 5 or 6.

Beyond electrophilic substitution, the bromine atoms on the ring and at the benzylic position serve as versatile handles for further functionalization.

Cross-Coupling Reactions: As discussed in section 3.2.3, the two aryl bromide bonds are prime candidates for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings. libretexts.org These reactions allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. By carefully selecting catalysts and reaction conditions, it may be possible to achieve selective functionalization of one C-Br bond over the other.

Nucleophilic Substitution at the Benzylic Position: The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions due to the formation of a stable benzylic carbocation-like transition state. This allows for the easy introduction of a wide range of nucleophiles, such as cyanides, azides, alkoxides, and thiolates, to generate a diverse library of derivatives.

Grignard Reagent Formation: Treatment with magnesium metal can convert one of the aryl bromide functionalities into a Grignard reagent. This organometallic intermediate can then react with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new carbon-based functional groups. Selective formation of the Grignard reagent at one bromine site over the other can be challenging but may be achievable under controlled conditions.

Radical-Mediated Transformations and Photochemical Reactivity

The presence of C-Br bonds, particularly the benzylic one, makes this compound susceptible to radical-mediated and photochemical reactions.

The benzylic C-H bonds in the precursor molecule, 2,4-dibromotoluene (B1294801), are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation, a process known as the Wohl-Ziegler reaction. rsc.orgrsc.org This is the standard method for synthesizing the title compound.

For this compound itself, the benzylic C-Br bond is the most reactive site in radical reactions. masterorganicchemistry.com Homolytic cleavage of this bond is relatively easy due to the resonance stabilization of the resulting 2,4-dibromobenzyl radical. masterorganicchemistry.com This radical can then participate in a variety of transformations.

Photochemical stimulation, typically with UV light, can initiate these radical processes. acs.org The energy from the photons can induce the homolysis of the weakest bond, which in this case is the benzylic C-Br bond. While aryl C-Br bonds are generally more stable, high-energy photochemical conditions could potentially lead to their cleavage as well. The reactivity of the benzylic position is often exploited in synthetic applications. For instance, benzylic bromides are key precursors for generating benzylic radicals that can undergo dimerization, addition to alkenes, or other radical-chain processes. The relative stability of the benzylic radical compared to a potential aryl radical makes transformations at the -CH₂Br group far more favorable under typical radical conditions. masterorganicchemistry.com

Dehalogenation Pathways and Molecular Stability

The different types of C-Br bonds in the molecule exhibit different reactivities:

Benzylic C-Br: This bond is the most labile. It can be cleaved via nucleophilic substitution or reduction under relatively mild conditions. For example, reductive dehalogenation of benzyl halides can be achieved using systems like H₃PO₃/I₂ or catalytic hydrogenation, sometimes under conditions that leave aryl halides untouched. rsc.org

Aryl C-Br: These bonds are significantly stronger and more stable than the benzylic C-Br bond. Their reduction typically requires more forcing conditions. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for aryl dehalogenation. organic-chemistry.orgresearchwithrutgers.com

This difference in reactivity allows for selective dehalogenation. It is possible to reduce the benzylic bromide to a methyl group while retaining the two bromine atoms on the aromatic ring. Conversely, reducing the aryl bromides often requires conditions that would also reduce the benzylic bromide. Studies have shown that aryl bromides are reduced more readily than aryl chlorides, making them useful as blocking groups in synthesis that can be removed when no longer needed. organic-chemistry.orgresearchwithrutgers.comresearchgate.net

The molecular stability is thus context-dependent. While stable under normal storage conditions, the compound is reactive towards nucleophiles, reducing agents, and radical initiators, primarily at the benzylic position.

Halogen Dance Reactions and Isomerization Dynamics of Dibromoaromatic Systems

Dibromoaromatic systems can undergo a fascinating rearrangement known as the halogen dance reaction. wikipedia.orgias.ac.in This reaction involves the migration of a halogen atom from one position on an aromatic ring to another, typically catalyzed by a strong base. wikipedia.orgnih.gov The driving force for this isomerization is the formation of a more thermodynamically stable organometallic intermediate (usually an aryllithium). wikipedia.org

The mechanism of the base-catalyzed halogen dance generally proceeds through a cascade of deprotonation and metal-halogen exchange steps. ias.ac.inwhiterose.ac.uk For a dibromobenzene system, a strong base like lithium diisopropylamide (LDA) would first deprotonate the ring at the most acidic position, which is influenced by the inductive effects of the bromine atoms. This generates a lithiated aromatic species. This intermediate can then abstract a bromine atom from another polybrominated molecule in the mixture (intermolecularly) or potentially rearrange (intramolecularly) to place the lithium and bromine atoms at different positions. wikipedia.org

In the case of this compound, a halogen dance reaction could lead to the formation of its various isomers, such as 2,5-Dibromo-1-(bromomethyl)benzene or 3,5-Dibromo-1-(bromomethyl)benzene. The reaction would likely be initiated by deprotonation at C3 or C5, the most acidic protons on the ring. The resulting aryllithium could then trigger a series of events leading to the migration of one of the bromine atoms.

The potential for this isomerization is an important consideration in reactions involving strong bases, as it can lead to a mixture of products. The final distribution of isomers is governed by the relative thermodynamic stabilities of the possible lithiated intermediates. wikipedia.org

| Isomer of Dibromobenzene | Potential for Formation via Halogen Dance |

| 1,2-Dibromobenzene | Can be formed from other isomers. wikipedia.org |

| 1,3-Dibromobenzene | Can be formed from other isomers. |

| 1,4-Dibromobenzene (B42075) | Often the thermodynamically most stable isomer. |

While specific studies on the halogen dance of this compound are not prevalent, the principles established for other dibromoaromatic systems suggest that such isomerization is mechanistically plausible under strongly basic conditions. researchgate.net

Advanced Spectroscopic Characterization of 2,4 Dibromo 1 Bromomethyl Benzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By observing the magnetic behavior of atomic nuclei, NMR reveals the structure, dynamics, and chemical environment of molecules in solution.

¹H NMR for Proton Environment and Coupling Analysis

Proton (¹H) NMR spectroscopy of 2,4-Dibromo-1-(bromomethyl)benzene provides distinct signals for the different protons in the molecule. The aromatic region of the spectrum shows a complex pattern due to spin-spin coupling between the non-equivalent aromatic protons. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) typically appear as a singlet around 4.445 ppm. chemicalbook.com

In the characterization of reaction products, such as 1,3-Bis(bromomethyl)benzene, the aromatic protons appear as multiplets between 7.29 and 7.39 ppm, while the bromomethyl protons are observed at 4.445 ppm. chemicalbook.com

Interactive Table 1: ¹H NMR Data for Brominated Benzene (B151609) Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 1,3-Bis(bromomethyl)benzene | Aromatic H | 7.39 | Multiplet |

| Aromatic H | 7.31 | Multiplet | |

| Aromatic H | 7.29 | Multiplet | |

| Methylene (-CH₂Br) | 4.445 | Singlet |

Note: Data obtained from a 90 MHz spectrum in CDCl₃. chemicalbook.com

¹³C NMR for Carbon Skeleton Connectivity

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In symmetrical molecules like 1,2-dibromoethane, both carbon atoms are in an identical chemical environment, resulting in a single peak in the ¹³C NMR spectrum. docbrown.info However, in unsymmetrical molecules like 1,1-dibromoethane, the two carbon atoms are in different chemical environments, leading to two distinct signals. docbrown.info For this compound, one would expect to see seven unique carbon signals, with the carbon of the bromomethyl group appearing at a higher field compared to the aromatic carbons.

Interactive Table 2: ¹³C NMR Data for Dibromoethane Isomers

| Compound | Carbon Environment | Number of Signals |

| 1,2-dibromoethane | One | 1 |

| 1,1-dibromoethane | Two | 2 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

For intricate molecules, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. wikipedia.orgharvard.edulibretexts.orgucl.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This is useful for determining the arrangement of protons on an aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orglibretexts.org This allows for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (2-4 bonds), helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, providing insights into the three-dimensional structure and conformation of a molecule. libretexts.org

These techniques are invaluable for the structural elucidation of complex reaction products of this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides a definitive method for determining the three-dimensional structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be determined, yielding accurate bond lengths, bond angles, and information about intermolecular interactions. rsc.orgsemanticscholar.org

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For compounds containing bromine, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance. docbrown.info

In the mass spectrum of a compound with two bromine atoms, such as 1,1-dibromoethane, the molecular ion appears as a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. docbrown.info Fragments containing one bromine atom will appear as a doublet of peaks (M, M+2) with a 1:1 intensity ratio. docbrown.info The fragmentation of benzyl (B1604629) bromide, a related compound, shows a prominent peak corresponding to the benzyl cation. nist.gov The NIST WebBook provides mass spectral data for various brominated compounds, including 1,4-dibromobenzene (B42075) and 1,4-bis(bromomethyl)benzene. nist.govnist.gov

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational modes of chemical bonds. The IR spectrum of a brominated aromatic compound would typically show:

Aromatic C-H stretching above 3000 cm⁻¹.

Aliphatic C-H stretching (from the bromomethyl group) between 2850 and 3000 cm⁻¹.

Aromatic C=C stretching in the 1400-1600 cm⁻¹ region.

C-Br stretching in the fingerprint region, typically below 800 cm⁻¹.

The NIST WebBook contains IR spectra for related compounds such as 2,4-dibromo-1-methoxybenzene and benzyl bromide, which can serve as references. nist.govnist.gov IR spectra are also available for 1-bromo-2-(methoxymethyl)benzene (B1281725) and 1-bromo-4-nitrobenzene. researchgate.netchemicalbook.com

Computational Chemistry and Theoretical Studies on 2,4 Dibromo 1 Bromomethyl Benzene

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2,4-Dibromo-1-(bromomethyl)benzene.

DFT calculations are instrumental in mapping out potential reaction pathways for this compound. For instance, in nucleophilic substitution reactions involving the bromomethyl group, DFT can be used to model the energy profile of the reaction. This includes identifying the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. By calculating the activation energy, chemists can predict the feasibility and rate of a given reaction. For related brominated benzene (B151609) derivatives, DFT has been successfully used to elucidate reaction mechanisms, and similar methodologies could be applied to the title compound.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The energy and spatial distribution of these orbitals in this compound would be a key focus of DFT studies.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO is likely to be located on the electron-rich aromatic ring and the bromine atoms.

LUMO: The LUMO represents the molecule's ability to accept electrons. The LUMO is expected to be centered on the antibonding orbitals of the C-Br bonds, particularly the benzylic C-Br bond of the bromomethyl group, making this site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 1: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Electron-rich regions, potential for electrophilic attack. |

| LUMO | -1.2 | Electron-deficient regions, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 | Indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be determined accurately.

DFT calculations can provide precise information about the geometric parameters (bond lengths, bond angles) and energetic properties of this compound and its reaction intermediates. For example, during a substitution reaction at the bromomethyl carbon, the geometry changes from tetrahedral to a trigonal bipyramidal transition state. DFT can model these changes and calculate the associated energy changes, providing a detailed picture of the transformation process.

Ab Initio and Semiempirical Calculations for Mechanistic Elucidation

Beyond DFT, other computational methods can shed light on reaction mechanisms.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles and can offer higher accuracy than DFT for certain systems, albeit at a greater computational expense. They can be used to refine the energetics of transition states and intermediates calculated with DFT.

Semiempirical Methods: Methods like AM1 or PM7 are computationally less demanding and can be used for initial explorations of large systems or reaction pathways before employing more rigorous methods.

For a molecule like this compound, these methods could be used to study, for example, the competition between different reaction mechanisms, such as SN1 versus SN2 pathways at the benzylic carbon.

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Organic Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.netnih.gov For halogenated organic compounds, QSPR models have been developed to predict properties like boiling point, solubility, and toxicity. nih.govkoreascience.kr

To develop a QSPR model that includes this compound, a dataset of related halogenated compounds would be assembled. nih.gov For each compound, a set of molecular descriptors (e.g., molecular weight, volume, surface area, electronic properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to a specific property. nih.govmdpi.com While no specific QSPR model for this compound is published, its properties could be predicted using existing general models for halogenated aromatics. nih.gov

Table 2: Examples of Descriptors Used in QSPR Models for Halogenated Compounds

| Descriptor Type | Examples | Property Predicted |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Boiling Point, Vapor Pressure |

| Topological | Connectivity Indices, Shape Indices | Solubility, Partition Coefficient |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Toxicity |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. While specific MD simulations for this compound are not documented in the literature, this technique could be applied to understand its interactions with other molecules, such as solvents or biological macromolecules. For instance, an MD simulation could model how this compound partitions between an aqueous and an organic phase, providing insights into its environmental fate. It could also be used to study its binding to a protein active site, which is a common application in drug design. nih.gov

Applications of 2,4 Dibromo 1 Bromomethyl Benzene in Contemporary Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The distinct reactivity of the different C-Br bonds in 2,4-dibromo-1-(bromomethyl)benzene—the high susceptibility of the bromomethyl group to nucleophilic substitution and the amenability of the aryl bromides to metal-catalyzed cross-coupling reactions—positions it as a pivotal intermediate in multi-step syntheses.

This compound serves as a foundational scaffold for constructing intricate molecular frameworks. Its three bromine atoms can be selectively addressed to introduce a variety of functional groups and build molecular complexity in a controlled manner. The benzylic bromide is readily displaced by a wide range of nucleophiles, while the two aromatic bromides offer handles for subsequent transformations, such as the introduction of new carbon or heteroatom substituents. This step-wise functionalization is crucial in the total synthesis of natural products and the development of novel pharmaceutical compounds where precise control over the molecular architecture is paramount.

The presence of two bromine atoms on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgnih.gov This reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis due to its mild conditions and functional group tolerance. wikipedia.orgnih.gov

In the context of this compound, the aryl bromides can react with various aryl- or vinyl-boronic acids to form biaryl or styrenyl structures, respectively. nih.govorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This methodology allows for the strategic extension of the carbon skeleton, enabling the synthesis of poly-aromatic systems and other complex conjugated materials. For instance, similar dibromo-aromatic compounds are used in double Suzuki cross-coupling reactions to synthesize biaryl derivatives. nih.gov

The differential reactivity of the bromine atoms is key to synthesizing a variety of functionalized benzene (B151609) derivatives. The highly reactive bromomethyl group is particularly useful for introducing sulfur-containing functionalities.

Thioethers: Reaction of this compound with a thiol (R-SH) in the presence of a base leads to the formation of a thioether (or sulfide) via nucleophilic substitution at the benzylic carbon. This C-S bond formation is a fundamental transformation in organosulfur chemistry. mdpi.com

Sulfoxides and Sulfones: The resulting thioethers can be selectively oxidized to produce the corresponding sulfoxides and sulfones. jchemrev.com Oxidation of the sulfide, for example using an oxidizing agent like Oxone, yields the sulfone. orgsyn.org The synthesis of sulfoxides requires milder, more controlled oxidation conditions to prevent over-oxidation to the sulfone. jchemrev.comacs.org These sulfur-containing functional groups are important in medicinal chemistry and materials science. mdpi.com For example, novel sulfone derivatives containing a 2,4-dichlorophenyl moiety have been synthesized and studied for their biological activities. jchemrev.com

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound and its derivatives facilitate their use in the construction of large, ordered molecular assemblies and in the study of non-covalent interactions that govern molecular recognition.

The ability to undergo multiple, sequential reactions makes this compound an ideal monomer or branching unit for the synthesis of large supramolecular structures.

Macrocycles: By reacting the bromomethyl group and subsequently the aryl bromides in a controlled sequence, it can be incorporated into macrocyclic structures. For instance, related bis(bromomethyl)benzene compounds are used as alkylating agents to link phenolic substrates, forming large rings. nih.gov

Polymers: The two aromatic bromine atoms allow for its use as a monomer in step-growth polymerization. Poly(phenylene vinylene)s (PPVs) and other conjugated polymers can be synthesized using palladium-catalyzed coupling reactions like the Suzuki or Heck reaction. The polymerization of dihaloarenes is a common strategy for creating these materials, which have applications in organic electronics. chemicalbook.com

Derivatives of this compound are excellent models for studying the subtle, non-covalent forces that dictate crystal packing and molecular recognition. The bromine atoms and the aromatic ring play a crucial role in these interactions.

Aromatic and Halogen Interactions: In the solid state, the crystal packing of bromo-substituted benzene derivatives is often dominated by a network of intermolecular interactions. nih.gov These include C-H···Br hydrogen bonds and, notably, Br···Br halogen bonds, where the distance between bromine atoms is shorter than the sum of their van der Waals radii. researchgate.netrsc.org These interactions, along with π-stacking of the benzene rings, are fundamental to the self-assembly of molecules in crystals and play a crucial role in the design of crystalline materials with specific properties. mdpi.com The study of such interactions in brominated aromatic compounds provides insight into the principles of crystal engineering and molecular recognition. nih.gov

Precursor for Advanced Materials and Polymer Synthesis

The trifunctional nature of this compound, featuring two bromine atoms on the aromatic ring and a reactive bromomethyl group, establishes it as a highly versatile precursor in the synthesis of complex organic molecules, advanced functional materials, and polymers. The distinct reactivity of the benzylic bromide compared to the aryl bromides allows for selective, stepwise functionalization, making it a valuable building block for creating precisely structured macromolecules.

Researchers have leveraged this compound and structurally similar bromo-substituted benzenes to develop novel materials with tailored electronic and physical properties. Its utility spans the creation of phosphorescent materials for organic electronics and the synthesis of functionalized polymers through various coupling and polymerization reactions.

Building Block for Phosphorescent Materials

The strategic incorporation of halogen atoms, such as bromine, into organic molecules is a key strategy for designing highly emissive phosphorescent materials. google.com The presence of heavy atoms enhances spin-orbit coupling, which facilitates the transition between singlet and triplet excited states, a critical factor for achieving efficient room-temperature phosphorescence. While direct synthesis examples for this compound in specific phosphorescent devices are proprietary, its structural motifs are found in related compounds used for these applications. For instance, brominated benzene derivatives are fundamental to creating molecules that exhibit strong phosphorescence when embedded in a polymer matrix. google.com These materials are particularly promising for applications in organic light-emitting diodes (OLEDs) and sensors, as they can overcome challenges like photo-bleaching that affect many organic electronic materials. google.com

Role in Polymer Synthesis

The multiple bromine substituents on this compound and its isomers serve as reactive handles for post-polymerization functionalization or as key monomers in polycondensation reactions. For example, related bromo-substituted ether-linked polymers have been synthesized and subsequently modified via reactions like the Ullmann coupling. mdpi.com This post-functionalization approach allows for the introduction of specific chemical groups onto a polymer backbone, thereby tailoring its properties for applications such as carbon dioxide capture. mdpi.com

The synthesis of polymers from brominated precursors can be achieved through various metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bonds allows for the formation of carbon-carbon or carbon-heteroatom bonds, leading to the growth of polymer chains. The general scheme involves the reaction of the dibromo- or tribromo-monomer with other building blocks. A new open-chain ether-linked polymer, for instance, was prepared through a nucleophilic aromatic substitution reaction involving 1,4-dibromo-2,5-difluorobenzene (B1294941) and a bisphenol derivative. mdpi.com This demonstrates a common pathway where dibrominated benzene compounds act as foundational units for new polymers with desirable characteristics like high thermal stability and solubility in non-polar solvents. mdpi.com

Below is a table summarizing the types of polymers and materials derived from bromo-substituted benzene precursors and their potential applications.

| Precursor Type | Polymer/Material Class | Synthesis Method | Key Properties & Applications |

| Bromo-substituted Benzenes | Phosphorescent Organic Compounds | Grignard Synthesis, Bromination | High Emissivity, Photo-bleaching Resistance, Use in Organic Electronics google.com |

| Bromo-substituted Ether-based Polymer | Functionalized Porous Polymers | Nucleophilic Aromatic Substitution, Ullmann Coupling | Good Thermal Stability, Tunable Surface Properties for CO2 Capture mdpi.com |

| 1,4-Dibromobenzene (B42075) | Poly(p-phenylene) (PPP) Oligomers | Grignard Dehalogenating Polycondensation | Formation of Aryl Repeating Units for Conductive Polymers chemicalbook.com |

| 1,4-Bis(bromomethyl)benzene | Diphenyl Ethers, Coumarin Derivatives | Nucleophilic Substitution | Adsorbent for Hydrocarbons, Component in Crystal Structures biosynth.com |

The following table details the specific functionalities of the reactive sites on this compound, which enable its use as a versatile precursor.

| Reactive Site | Position | Type of Bond | Common Reactions | Resulting Linkage/Functionality |

| Bromomethyl Group | 1 | Benzylic C-Br | Nucleophilic Substitution, Williamson Ether Synthesis | Attachment of side chains, cross-linking polymers |

| Bromo Group | 2 | Aryl C-Br | Suzuki Coupling, Sonogashira Coupling, Heck Coupling | Extension of π-conjugated systems, polymer chain growth |

| Bromo Group | 4 | Aryl C-Br | Suzuki Coupling, Sonogashira Coupling, Heck Coupling | Polymer backbone formation, introduction of functional groups |

This strategic combination of reactive sites allows chemists to construct complex, three-dimensional structures and polymers with precisely controlled architectures and functionalities, starting from a single, versatile precursor molecule.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

2,4-Dibromo-1-(bromomethyl)benzene is a well-established, versatile building block in organic synthesis. Its synthesis and fundamental reactivity are understood, particularly the differential reactivity of its benzylic and aryl bromide moieties. However, there is a noticeable gap in the literature regarding its extensive application in the synthesis of specific, complex target molecules and a detailed exploration of its reaction kinetics and mechanisms.

Exploration of Novel Synthetic Routes and Catalytic Systems

Future research could focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. This could involve the exploration of novel catalytic systems for the selective bromination of 2,4-dibromotoluene (B1294801) that avoid the use of stoichiometric and potentially hazardous brominating agents.

Untapped Reactivity Profiles and New Reaction Discoveries

There is significant potential to uncover new reactivity profiles for this compound. Investigating its behavior under novel reaction conditions, such as photoredox catalysis or electrochemical methods, could lead to the discovery of new and unexpected transformations.

Advanced Computational and Experimental Synergies in Mechanistic Studies

A synergistic approach combining advanced computational modeling with experimental studies could provide deeper insights into the reaction mechanisms involving this compound. This would allow for a more rational design of synthetic strategies and the prediction of reaction outcomes with greater accuracy.

Potential for Development in Functional Materials and Chemical Biology

The unique electronic and structural properties that can be imparted by the tribromo-substitution pattern make this compound and its derivatives promising candidates for the development of novel functional materials, such as organic light-emitting diodes (OLEDs), sensors, and polymers with tailored properties. Furthermore, its potential as a scaffold for the synthesis of probes and labeling agents in chemical biology remains largely unexplored.

常见问题

Q. What are the optimal synthetic routes for 2,4-Dibromo-1-(bromomethyl)benzene, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves bromination of toluene derivatives or halogen-exchange reactions. For example, bromomethyl groups can be introduced using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) . To optimize yields:

- Use anhydrous solvents (e.g., CCl₄) to minimize side reactions.

- Control stoichiometry (e.g., 3 equivalents of Br₂ for sequential bromination at positions 2, 4, and 1).

- Monitor reaction progress via TLC or GC-MS to terminate at maximal product formation .

Post-synthesis, column chromatography with hexane/ethyl acetate (9:1) is recommended for purification.

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS or EI-MS should show molecular ion clusters around m/z 328 (M⁺) with isotopic patterns consistent with three bromine atoms .

- Elemental Analysis: Target C: 21.9%, H: 1.2%, Br: 72.9% (theoretical values).

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in amber vials to prevent thermal degradation and light-induced bromine dissociation .

- Solvent: Dissolve in dry DCM or THF for long-term storage; avoid protic solvents (e.g., water, alcohols) to suppress hydrolysis .

- Handling: Use inert atmosphere (N₂/Ar) in gloveboxes to minimize moisture absorption .

Advanced Research Questions

Q. How do Br···Br and C–H···Br interactions influence the crystal packing of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal studies reveal Br···Br contacts (~3.4 Å) and C–H···Br hydrogen bonds (2.8–3.0 Å), which stabilize the lattice .

- Computational Modeling: Use DFT (e.g., B3LYP/6-311G**) to calculate interaction energies. Van der Waals forces dominate Br···Br, while electrostatic contributions drive C–H···Br bonds .

- Impact on Material Properties: These interactions reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .

Q. What strategies enable selective functionalization of the bromomethyl group in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination: Use Pd(dba)₂/Xantphos catalyst with amines (e.g., morpholine) in toluene at 110°C. The bromomethyl group reacts preferentially over aryl bromides due to higher electrophilicity .

- Suzuki-Miyaura Coupling: Employ Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1). Add K₂CO₃ to neutralize HBr byproducts and prevent debromination .

- Monitoring: Track selectivity via ¹H NMR by observing the disappearance of the -CH₂Br peak (δ ~4.5 ppm) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

- Antimicrobial Agents: Replace the bromomethyl group with thiols (-SH) or quaternary ammonium groups via nucleophilic substitution. Test efficacy against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

- Kinase Inhibitors: Couple the aryl bromide with pyrazole or imidazole moieties via Sonogashira coupling. Screen activity against EGFR or BRAF kinases using fluorescence polarization assays .

- Prodrug Design: Attach PEGylated linkers to the bromomethyl group for controlled drug release in tumor microenvironments (pH 5.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。